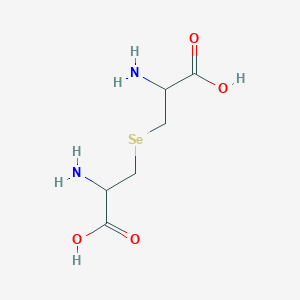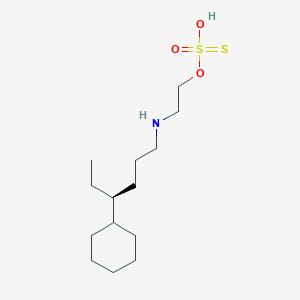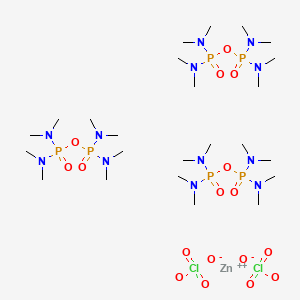![molecular formula C17H22N4O B14159849 8-ethoxy-N-(3-methylbutyl)-5H-pyrimido[5,4-b]indol-4-amine CAS No. 848222-95-7](/img/structure/B14159849.png)
8-ethoxy-N-(3-methylbutyl)-5H-pyrimido[5,4-b]indol-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-ethoxy-N-(3-methylbutyl)-5H-pyrimido[5,4-b]indol-4-amine is a synthetic compound belonging to the indole derivative family. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .
Preparation Methods
The synthesis of 8-ethoxy-N-(3-methylbutyl)-5H-pyrimido[5,4-b]indol-4-amine typically involves multi-step organic reactions. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions . Industrial production methods may involve optimizing reaction conditions to increase yield and purity, such as using specific catalysts or solvents .
Chemical Reactions Analysis
8-ethoxy-N-(3-methylbutyl)-5H-pyrimido[5,4-b]indol-4-amine can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace a leaving group in the compound. Common reagents and conditions used in these reactions include acidic or basic environments, specific solvents, and controlled temperatures
Scientific Research Applications
8-ethoxy-N-(3-methylbutyl)-5H-pyrimido[5,4-b]indol-4-amine has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It is studied for its potential biological activities, such as antiviral, anticancer, and antimicrobial properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It can be used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 8-ethoxy-N-(3-methylbutyl)-5H-pyrimido[5,4-b]indol-4-amine involves its interaction with specific molecular targets and pathways. It may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
8-ethoxy-N-(3-methylbutyl)-5H-pyrimido[5,4-b]indol-4-amine can be compared with other indole derivatives, such as:
Indole-3-acetic acid: A plant hormone with different biological activities.
5-fluoro-3-phenyl-1H-indole-2-carbonyl derivatives: Known for their antiviral properties.
Indole-2-carboxylate derivatives: Studied for their anticancer activities. The uniqueness of this compound lies in its specific structure and the resulting biological activities
Properties
CAS No. |
848222-95-7 |
|---|---|
Molecular Formula |
C17H22N4O |
Molecular Weight |
298.4 g/mol |
IUPAC Name |
8-ethoxy-N-(3-methylbutyl)-5H-pyrimido[5,4-b]indol-4-amine |
InChI |
InChI=1S/C17H22N4O/c1-4-22-12-5-6-14-13(9-12)15-16(21-14)17(20-10-19-15)18-8-7-11(2)3/h5-6,9-11,21H,4,7-8H2,1-3H3,(H,18,19,20) |
InChI Key |
BZDHPBFXZSBXFJ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC2=C(C=C1)NC3=C2N=CN=C3NCCC(C)C |
solubility |
0.6 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![4-[[2-(2-Fluorophenyl)quinazolin-4-yl]amino]phenol](/img/structure/B14159786.png)

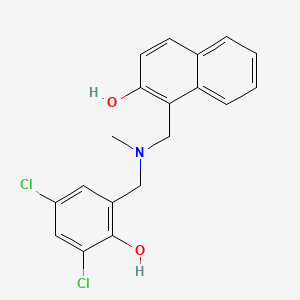
![Syn-Tricyclo[6.1.0.02,4]nonane](/img/structure/B14159806.png)

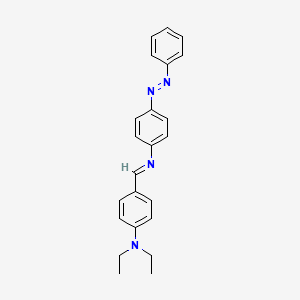
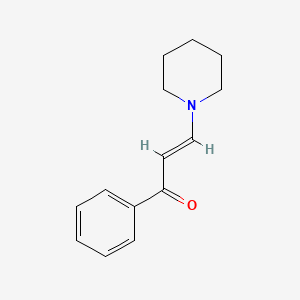

![4-[4-(Benzyloxy)-3-(butan-2-yl)phenyl]-1,3-thiazol-2-amine](/img/structure/B14159838.png)
